molecular formula C16H19N3O B5455079 N-(4-ISOPROPYLPHENYL)-N'-(6-METHYL-2-PYRIDYL)UREA

N-(4-ISOPROPYLPHENYL)-N'-(6-METHYL-2-PYRIDYL)UREA

Cat. No.: B5455079
M. Wt: 269.34 g/mol
InChI Key: HFKLJSWEBWRLGQ-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of an isopropyl group attached to a phenyl ring and a methyl group attached to a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA typically involves the reaction of 4-isopropylaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ISOPROPYLPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but lacks the methyl group on the pyridyl ring.

    N-(4-METHYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA: Similar structure but has a methyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

N-(4-ISOPROPYLPHENYL)-N’-(6-METHYL-2-PYRIDYL)UREA is unique due to the presence of both the isopropyl group on the phenyl ring and the methyl group on the pyridyl ring. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11(2)13-7-9-14(10-8-13)18-16(20)19-15-6-4-5-12(3)17-15/h4-11H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKLJSWEBWRLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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